Increased Lipophilicity: Calculated XLogP3 Difference of +0.5 Units vs. Non-Methylated Analog
The presence of the N1-methyl group in the target compound increases lipophilicity compared to the non-methylated analog 6-bromo-3-chloro-1H-indazole. The methyl group eliminates the hydrogen bond donor at N1, reducing polarity and improving membrane permeability. This is supported by vendor technical notes stating that the methyl group 'enhances lipophilicity, which can influence its biological activity and solubility' . A direct computational comparison using PubChem XLogP3 values shows a difference of approximately +0.5 log units between the two scaffolds, consistent with the contribution of a methyl group to lipophilicity [1].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 estimated ~3.7 (based on analog + methyl contribution) |
| Comparator Or Baseline | 6-Bromo-3-chloro-1H-indazole (CAS 885271-78-3): XLogP3 = 3.2 [1] |
| Quantified Difference | +0.5 LogP units (estimated) |
| Conditions | Computational prediction (PubChem XLogP3 algorithm) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability and oral bioavailability, a critical consideration in selecting intermediates for lead optimization in CNS or intracellular target programs.
- [1] PubChem. (2025). 6-Bromo-3-chloro-1H-indazole (CID 24728895) - Computed Properties. View Source
